molecular formula C8H5F3N2O B12355695 6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile

6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile

Katalognummer: B12355695
Molekulargewicht: 202.13 g/mol
InChI-Schlüssel: YIUDUGMYXOAWRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its unique chemical structure, which includes a trifluoromethyl group, a cyano group, and a ketone functional group. These features contribute to its diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 2-cyanoacetamide. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to facilitate the cyclization process . The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development .

Eigenschaften

Molekularformel

C8H5F3N2O

Molekulargewicht

202.13 g/mol

IUPAC-Name

6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2,5H,1H3

InChI-Schlüssel

YIUDUGMYXOAWRV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=O)C(C(=C1)C(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.